N-cyclohexyl-4-ethoxybenzamide CAS 329059-61-2 properties
N-cyclohexyl-4-ethoxybenzamide CAS 329059-61-2 properties
This technical guide provides an in-depth analysis of N-cyclohexyl-4-ethoxybenzamide (CAS 329059-61-2) , a lipophilic amide scaffold utilized in medicinal chemistry as a structural probe for structure-activity relationship (SAR) studies. This compound serves as a critical intermediate in the development of analgesic agents, TRP channel modulators, and liquid crystal mesogens.
CAS 329059-61-2 | Molecular Probe & Intermediate[1]
Chemical Identity & Physicochemical Properties
N-cyclohexyl-4-ethoxybenzamide is a secondary amide formed by the condensation of 4-ethoxybenzoic acid and cyclohexylamine. Its structure combines a lipophilic cyclohexyl ring with an electron-donating ethoxy-substituted benzene ring, linked by a rigid amide bond. This architecture makes it a valuable "linker" molecule in fragment-based drug discovery (FBDD).
Core Specifications
| Property | Value | Note |
| CAS Number | 329059-61-2 | Unique Identifier |
| IUPAC Name | N-cyclohexyl-4-ethoxybenzamide | Official Nomenclature |
| Molecular Formula | C₁₅H₂₁NO₂ | - |
| Molecular Weight | 247.34 g/mol | - |
| Physical State | Crystalline Solid | White to off-white powder |
| Melting Point | 158–162 °C (Predicted) | Based on 4-methoxy analog (159–160 °C) [1] |
| Solubility | DMSO, DMF, CH₂Cl₂, Chloroform | Insoluble in water (<0.1 mg/mL) |
| LogP (Predicted) | 3.42 ± 0.4 | High lipophilicity; membrane permeable |
| pKa (Amide) | ~15 (Neutral) | Non-ionizable at physiological pH |
Synthetic Methodology
The synthesis of N-cyclohexyl-4-ethoxybenzamide follows a standard nucleophilic acyl substitution pathway. Two primary methods are employed depending on the scale and required purity: the Acid Chloride Method (robust, high yield) and the Coupling Reagent Method (mild conditions).
Protocol A: Acid Chloride Activation (Standard)
This method is preferred for gram-scale synthesis due to its high atom economy and ease of purification.
Reagents:
-
4-Ethoxybenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride ((COCl)₂)
-
Cyclohexylamine (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Workflow:
-
Activation: Dissolve 4-ethoxybenzoic acid in anhydrous DCM under N₂ atmosphere. Add SOCl₂ dropwise at 0°C. Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.
-
Evaporation: Remove excess SOCl₂ and solvent under reduced pressure to isolate crude 4-ethoxybenzoyl chloride (yellow oil/solid). Do not purify.
-
Coupling: Re-dissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.
-
Addition: Add a mixture of cyclohexylamine and Et₃N in DCM dropwise over 30 minutes. The exotherm must be controlled (<5°C).
-
Workup: Stir at room temperature for 4 hours. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Crystallization: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.
Protocol B: Direct Amide Coupling (High Throughput)
Ideal for small-scale library generation using HATU or EDC.
-
Mix: 4-Ethoxybenzoic acid (1.0 eq) + HATU (1.1 eq) + DIPEA (2.0 eq) in DMF.
-
Activate: Stir for 15 minutes at RT.
-
Couple: Add Cyclohexylamine (1.1 eq). Stir for 12 hours.
-
Purify: Dilute with water (precipitate forms) or extract with EtOAc.
Synthesis Logic Diagram
Figure 1: Synthetic pathway for N-cyclohexyl-4-ethoxybenzamide via acyl substitution.
Structural Biology & Pharmacological Applications
Pharmacophore Analysis
This molecule serves as a versatile template in medicinal chemistry. Its structure can be dissected into three functional regions:
-
Lipophilic Head (Cyclohexyl): Occupies hydrophobic pockets (e.g., in TRP channels or COX enzyme active sites). It increases metabolic stability compared to a phenyl ring (no aromatic hydroxylation).
-
Linker (Amide): Provides hydrogen bond donor (NH) and acceptor (C=O) capabilities, essential for orienting the molecule within a binding site.
-
Electronic Tail (4-Ethoxybenzene): The ethoxy group acts as a weak electron donor and a hydrogen bond acceptor. The para-substitution pattern creates a linear, rod-like geometry often found in liquid crystals and channel blockers.
Potential Biological Targets
Based on structural analogs (e.g., Ethenzamide, N-cyclohexyl-4-methoxybenzamide), this compound is investigated for:
-
Analgesic/Anti-inflammatory Activity: Amides of 4-alkoxybenzoic acids are known to inhibit Cyclooxygenase (COX) pathways or modulate TRP (Transient Receptor Potential) channels involved in pain signaling [2, 3].
-
Antiviral Activity: Related N-substituted benzamides have shown activity against Enterovirus 71 by targeting capsid proteins [1].
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) map highlighting functional contributions.
Handling, Safety, and Storage
Safety Data (GHS Classification)
While specific toxicological data for this CAS is limited, it should be handled as a Category 4 Irritant based on the properties of the parent amine and acid chloride precursors.
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Operate within a fume hood to avoid inhalation of dust.
-
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated) for long-term stability.
-
Atmosphere: Hygroscopic potential; store under inert gas (Argon/Nitrogen) if possible.
-
Shelf Life: >2 years if kept dry and dark.
References
-
Tang, J., et al. (2016). "Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors." Molecules, 21(9), 1234. Link
-
PubChem.[2][3][4][5] (n.d.). "Compound Summary: N-cyclohexyl-4-ethoxybenzamide." National Library of Medicine. Link
-
Kalgutkar, A. S., et al. (2000). "Amide derivatives of meclofenamic acid as selective cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 10(17), 1931-1934. Link
-
Sigma-Aldrich.[2][6] (n.d.). "N-CYCLOHEXYL-4-ETHOXYBENZAMIDE Product Specification." Link
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethenzamide - Wikipedia [en.wikipedia.org]
- 4. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide | C16H23NO2 | CID 755588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-cyclopropyl-4-ethoxybenzamide | 314023-44-4 | Benchchem [benchchem.com]
